![molecular formula C13H22N2O B6895954 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B6895954.png)
2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole is a synthetic organic compound that features a pyrrolidine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrrolidine ring using tert-butyl halides in the presence of a strong base.
Formation of the oxazole ring: This can be done through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced pyrrolidine or oxazole derivatives.
Substitution: Formation of substituted pyrrolidine or oxazole derivatives.
Scientific Research Applications
2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-thiazole
- 2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-imidazole
Uniqueness
2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole is unique due to its specific combination of a pyrrolidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[(2-tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-10-8-14-12(16-10)9-15-7-5-6-11(15)13(2,3)4/h8,11H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSBRNXDGULAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN2CCCC2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-Pyrrolidin-1-ylpyrrolidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B6895873.png)
![1-[3-Methyl-4-[(5-methylthiophen-2-yl)methylamino]piperidin-1-yl]ethanone](/img/structure/B6895884.png)
![1-[2-(3-Fluorophenyl)-4-methylpyrrolidin-1-yl]ethanone](/img/structure/B6895897.png)
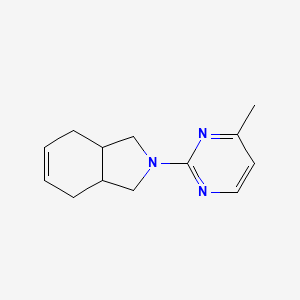
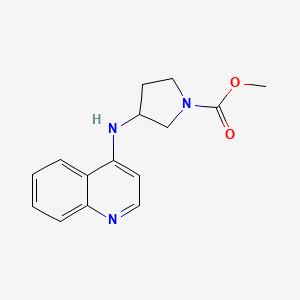
![3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6895919.png)
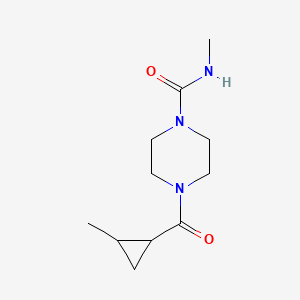
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one](/img/structure/B6895936.png)
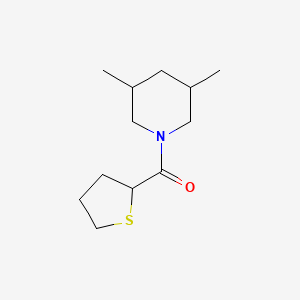
![3-[1-(cyclobutylmethyl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6895943.png)
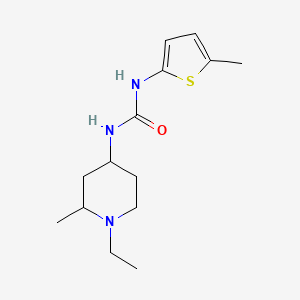
![5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole](/img/structure/B6895961.png)
![N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B6895964.png)
![[2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone](/img/structure/B6895966.png)
